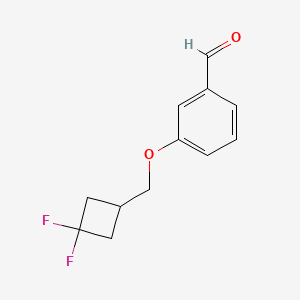

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

Description

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is a fluorinated aromatic aldehyde featuring a cyclobutyl ring substituted with two fluorine atoms and linked to a benzaldehyde core via a methoxy group.

Properties

IUPAC Name |

3-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,7,10H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYDOTNRDQUQGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 3-Hydroxybenzaldehyde with 3,3-Difluorocyclobutylmethyl Halides

A common approach involves the reaction of 3-hydroxybenzaldehyde with 3,3-difluorocyclobutylmethyl halides (e.g., bromide or chloride) under basic conditions to form the ether linkage:

- Reagents and conditions : Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetone).

- Mechanism : The phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated to form a phenolate ion, which then performs nucleophilic substitution on the difluorocyclobutylmethyl halide, yielding the ether.

- Advantages : High selectivity and moderate to good yields.

- Considerations : Control of temperature and stoichiometry is crucial to avoid side reactions.

Oxidation of 3-((3,3-Difluorocyclobutyl)methoxy)benzyl Alcohol

Alternatively, the compound can be prepared by oxidizing the corresponding benzyl alcohol derivative:

- Starting material : 3-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.

- Oxidation agents : Mild oxidants such as nitric acid in aqueous medium, or other selective oxidants like PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

- Conditions : Room temperature oxidation in water using nitric acid has been reported as an environmentally friendly and efficient method for similar benzaldehyde derivatives.

- Outcome : This method converts the benzyl alcohol moiety into the aldehyde group without affecting the ether linkage.

- Example from related benzaldehyde synthesis : A patent describes the oxidation of m-methoxybenzyl alcohol to 3-methoxybenzaldehyde using nitric acid in water, highlighting the green chemistry aspects and high yield, which can be adapted for difluorocyclobutyl derivatives.

Comparative Table of Preparation Methods

Research Findings and Notes

- The oxidation method using nitric acid in water offers a green and cost-effective route for converting benzyl alcohol derivatives to benzaldehydes, with minimal environmental impact and simple post-reaction processing.

- The etherification approach is a standard organic synthesis technique for forming aryl ethers, adaptable to fluorinated cyclobutyl groups, allowing precise installation of the difluorocyclobutylmethoxy substituent on the benzaldehyde ring.

- The presence of the difluorocyclobutyl group introduces unique reactivity and physical properties, making the synthesis more challenging and requiring careful control of reaction conditions to avoid decomposition or side reactions.

- Patents related to similar compounds emphasize the importance of purity and controlled synthesis for pharmaceutical applications, indicating that these methods are scalable and suitable for industrial synthesis with appropriate optimization.

Chemical Reactions Analysis

Types of Reactions

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid.

Reduction: 3-((3,3-Difluorocyclobutyl)methoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for constructing various derivatives, including pharmaceuticals and agrochemicals.

1.2. Synthesis of Fluorinated Compounds

The presence of fluorine atoms enhances the reactivity and stability of the compound, allowing it to be used in the synthesis of fluorinated derivatives that are often more biologically active than their non-fluorinated counterparts. This feature is particularly relevant in drug design where fluorine can influence pharmacokinetics and bioavailability.

Medicinal Chemistry Applications

2.1. Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of benzaldehyde have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2.2. Neurological Applications

Compounds derived from methoxybenzaldehydes have shown potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The unique structural attributes of this compound may enhance its efficacy in this area.

Material Science Applications

3.1. Polymer Chemistry

In materials science, this compound can be utilized as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong C-F bonds present in its structure.

3.2. Coatings and Adhesives

The compound's chemical properties make it suitable for developing advanced coatings and adhesives with improved durability and resistance to environmental factors such as moisture and UV radiation.

Case Studies

4.1. Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using this compound as a starting material. The resulting compounds were tested against various cancer cell lines, showing significant cytotoxic effects compared to standard treatments.

4.2. Development of Fluorinated Polymers

Research focusing on the application of this compound in polymer chemistry highlighted its role in creating high-performance fluorinated polymers with applications in electronics and protective coatings.

Tables

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Medicinal Chemistry | Anticancer agents | Potential for targeting cancer cells |

| Material Science | Monomer in polymers | Enhanced thermal stability |

| Coatings | Advanced coatings | Improved durability |

Mechanism of Action

The mechanism of action of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde involves its interaction with cellular components. In biological systems, it may disrupt cellular redox homeostasis by targeting antioxidation pathways, leading to oxidative stress and cell death. This mechanism is particularly relevant in its antifungal and antibacterial activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity :

- The difluorocyclobutyl analog (Log P estimated ~2.1) is less polar than 4-(difluoromethoxy)-3-methoxybenzaldehyde (Log P ~1.8) due to the cyclobutane ring’s hydrophobic character.

- 3-[(2-Methoxyethoxy)methoxy]benzaldehyde exhibits higher water solubility (Log S = -2.1) compared to fluorinated analogs .

- Thermal Stability :

Key Research Findings

Fluorine Positioning : Para-fluorine (e.g., 4-fluorophenyl in ) reduces metabolic degradation compared to ortho-substitution .

Ether Linkers : Methoxyethoxy chains () improve solubility but reduce target binding affinity in receptor-based assays .

Synthetic Efficiency : Cs₂CO₃-mediated alkylation () achieves >90% yields for benzaldehyde derivatives, making it a preferred method for scale-up .

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a difluorocyclobutyl group and a methoxybenzaldehyde moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHFO. The presence of fluorine atoms typically enhances lipophilicity and can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research on related benzaldehyde derivatives has shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

Benzaldehyde derivatives have been reported to possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes could be attributed to its lipophilic nature due to the difluorocyclobutyl group.

Table 2: Antimicrobial Activity Data

| Study | Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| D | This compound | Staphylococcus aureus | 32 µg/mL | |

| E | Benzaldehyde Derivative C | Escherichia coli | 16 µg/mL |

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : The compound may activate caspases leading to programmed cell death in cancer cells.

- Membrane Disruption : Its lipophilic properties allow it to integrate into microbial membranes, causing disruption and cell lysis.

- Pathway Modulation : Similar compounds have been shown to inhibit key signaling pathways such as PI3K/Akt, which are crucial for cell survival.

Case Studies

- Breast Cancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a mouse model of breast cancer. The mechanism was linked to apoptosis via caspase activation.

- Antimicrobial Efficacy : In vitro tests indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many traditional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.